N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the purpose or use of the compound in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, as well as the products of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Compounds
Research has explored the structural characteristics of anticonvulsant enaminones, highlighting the importance of hydrogen bonding and the conformation of cyclohexene rings. These studies underline the significance of molecular structure in determining the biological activity and interaction of compounds, which could be relevant for understanding the behavior of "N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide" in biological systems (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Properties of Aromatic Polyamides
The synthesis and properties of aromatic polyamides containing cyclohexane structures have been investigated, revealing that these compounds exhibit high thermal stability and good solubility in polar solvents. Such characteristics suggest potential applications in the development of high-performance materials and polymers (Hsiao, Yang, Wang, & Chuang, 1999).
Heterocyclic Synthesis with Thiophene-2-Carboxamide
Research into the synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide derivatives demonstrates the potential of heterocyclic compounds in pharmaceutical development. This underscores the relevance of exploring the therapeutic applications of complex molecules, including "this compound" (Ahmed, 2007).
Synthesis Under Microwave Irradiation
The exploration of microwave-assisted synthesis techniques for creating tetrahydrobenzothienopyrimidine derivatives highlights innovative methods in chemical synthesis that could be applied to efficiently produce compounds with complex structures, potentially including "this compound" (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-15-3-5-16(6-4-15)13-25-19-11-12-30-20(19)22(28)26(23(25)29)14-17-7-9-18(10-8-17)21(27)24-2/h3-6,11-12,17-18H,7-10,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPJENSJUQWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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